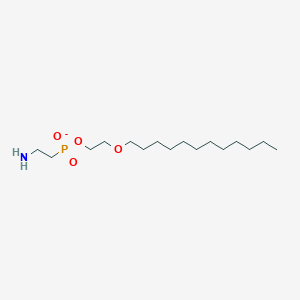
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is a phosphonate compound characterized by the presence of a dodecyloxy group, an aminoethyl group, and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate typically involves the reaction of dodecyloxyethanol with 2-aminoethylphosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dodecyloxyethanol, 2-aminoethylphosphonic acid, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions may result in the formation of new phosphonate compounds with different functional groups .
Scientific Research Applications
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery and targeting.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylphosphonic acid: A related compound with similar structural features but lacking the dodecyloxy group.
Nitrilotris(methylenephosphonic acid): Another phosphonate compound with different functional groups and applications
Uniqueness
2-(Dodecyloxy)ethyl (2-aminoethyl)phosphonate is unique due to the presence of the dodecyloxy group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
112539-05-6 |
|---|---|
Molecular Formula |
C16H35NO4P- |
Molecular Weight |
336.43 g/mol |
IUPAC Name |
2-aminoethyl(2-dodecoxyethoxy)phosphinate |
InChI |
InChI=1S/C16H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-13-20-14-15-21-22(18,19)16-12-17/h2-17H2,1H3,(H,18,19)/p-1 |
InChI Key |
HRGWDCLBFJKCBO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOP(=O)(CCN)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


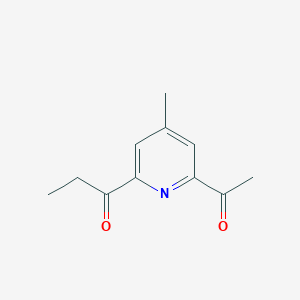
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
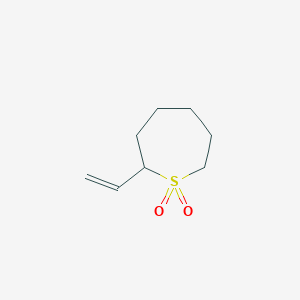
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)


![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
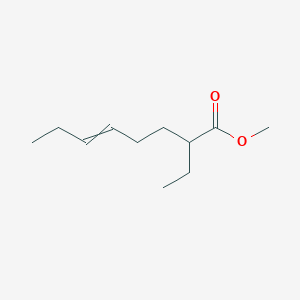
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
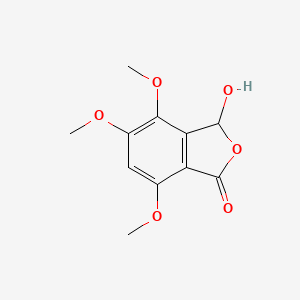

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

